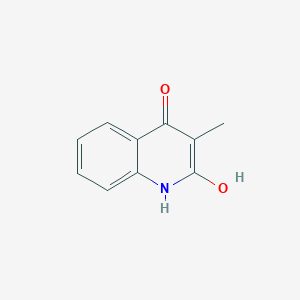

4-羟基-3-甲基喹啉-2(1H)-酮

描述

“4-Hydroxy-3-methylquinolin-2(1H)-one” is a compound that belongs to the class of 4-hydroxy-2-quinolones . This class of compounds is known for their interesting pharmaceutical and biological activities, making them valuable in drug research and development .

Synthesis Analysis

The synthesis of 4-hydroxy-2-quinolones, including “4-Hydroxy-3-methylquinolin-2(1H)-one”, has been the subject of many publications . A green protocol for the synthesis of 3,3’-methanediylbis (4-hydroxy-1-methylquinolin-2 (1H)-one) (MDBHQ) derivatives has been developed via a cascade Knoevenagel–Michael reaction .

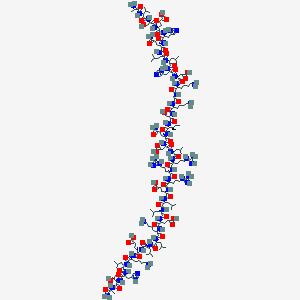

Molecular Structure Analysis

The molecular structure of “4-Hydroxy-3-methylquinolin-2(1H)-one” is unique due to its roles in natural and synthetic chemistry and its biologically and pharmacological activities . Quinolin-2,4-dione, a related compound, displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .

Chemical Reactions Analysis

4-Hydroxy-2(1H)-quinolinones react with aliphatic aldehydes to give 4-hydroxy-3-(1-hydroxyethyl)quinolin-2-ones, which dehydrate upon heating in basic medium to furnish the highly electrophilic quinone methide intermediate .

Physical And Chemical Properties Analysis

The physical form of “4-Hydroxy-3-methylquinolin-2(1H)-one” is solid . It has a molecular weight of 175.19 . The IUPAC name is 4-hydroxy-3-methyl-2 (1H)-quinolinone .

科学研究应用

生物降解研究

研究表明,4-羟基-3-甲基喹啉-2(1H)-酮,一种N-杂环芳香化合物,可以被土壤细菌降解。这对环境修复具有重要意义,特别是在受到煤气化和木材处理等过程污染的地区。特定细菌菌株的好氧生物降解突显了生物方法在处理此类污染中的潜力(Sutton et al., 1996)。

合成和药用应用

人们对合成4-羟基-3-甲基喹啉-2(1H)-酮衍生物以用于潜在的药用应用表现出明显兴趣。例如,一种一锅法合成特定衍生物的方法显示出在开发与凋亡、抗增殖或血管破坏相关的治疗方面具有潜力(Vereshchagin et al., 2015)。此外,已经探索了一种合成该化合物的3-取代衍生物的新途径,这些衍生物具有生物重要性(Detsi et al., 1996)。

抗氧化性能

已经合成并表征了该化合物的衍生物,以评估它们在润滑脂中的潜在抗氧化性能。这项研究可能会导致开发具有增强稳定性和性能的改进工业润滑剂(Hussein et al., 2016)。

抗癌研究

最近的研究显示了4-羟基-3-甲基喹啉-2(1H)-酮衍生物在抗癌应用中的潜力。已经合成并评估了特定衍生物的抗癌活性,为开发靶向癌症治疗提供了新途径(Talaat et al., 2022)。

化学和物理性质

对4-羟基-3-甲基喹啉-2(1H)-酮的化学和物理性质进行了广泛研究,包括其分子几何、振动波数和偶极矩的研究。这种基础研究对于了解该化合物在各种应用中的行为至关重要(Pourmousavi et al., 2016)。

合成和催化

该化合物已成为合成化学领域的关注焦点,研究了高效合成方法。例如,已经探索了在无催化剂条件下水介导的合成方法,有助于更可持续和环保的化学过程(Madhu et al., 2017)。

安全和危害

未来方向

The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Hence, many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives . This suggests that there is ongoing interest in these compounds and their potential applications.

属性

IUPAC Name |

4-hydroxy-3-methyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-9(12)7-4-2-3-5-8(7)11-10(6)13/h2-5H,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQAOPJGHDFCPDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2NC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172038 | |

| Record name | 3-Methyl-2,4-quinolinediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-3-methylquinolin-2(1H)-one | |

CAS RN |

1873-59-2 | |

| Record name | 3-Methyl-2,4-quinolinediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001873592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1873-59-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-2,4-quinolinediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-3-methyl-4-quinolone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG6JUY885Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

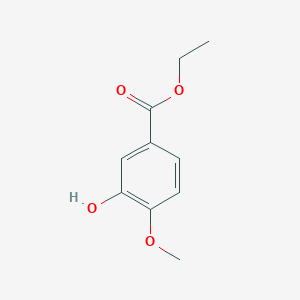

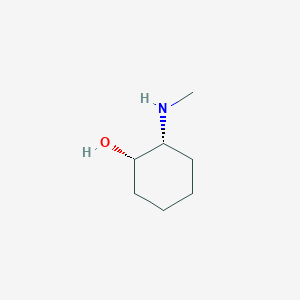

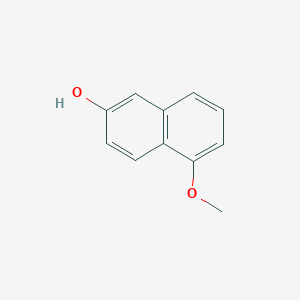

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B169138.png)

![2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide](/img/structure/B169150.png)